Product packaging for 6,7-Difluoroquinazolin-2-amine(Cat. No.:CAS No. 2155875-97-9)

6,7-Difluoroquinazolin-2-amine

Número de catálogo: B1436849
Número CAS: 2155875-97-9
Peso molecular: 181.14 g/mol
Clave InChI: GDEAOOGYWAKATP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

6,7-Difluoroquinazolin-2-amine is a fluorinated quinazoline derivative of significant interest in medicinal chemistry and drug discovery research. Quinazoline scaffolds are structurally versatile and are widely investigated for their diverse biological activities. Recent studies highlight that specific 2-aminoquinazolin-4(3H)-one derivatives exhibit potent activity against challenging bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with some analogs demonstrating superior efficacy in cell-based infection models . The incorporation of fluorine atoms, as in the 6,7-difluoro pattern, is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity . Beyond antibacterial applications, quinazoline derivatives are extensively explored as key pharmacophores in other therapeutic areas, including as inhibitors of various kinases and receptors . This compound serves as a valuable synthetic intermediate or core structure for researchers developing novel therapeutic agents. The presence of the 2-amino group and fluorine substituents provides handles for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of desired properties. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F2N3 B1436849 6,7-Difluoroquinazolin-2-amine CAS No. 2155875-97-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6,7-difluoroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEAOOGYWAKATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC(=NC2=CC(=C1F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 6,7 Difluoroquinazolin 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of 6,7-difluoroquinazolin-2-amine derivatives. By analyzing the behavior of atomic nuclei in a magnetic field, it provides atom-specific information about the chemical environment, connectivity, and stereochemistry.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. In the context of this compound derivatives, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons and any substituents attached to the quinazoline (B50416) core.

The protons on the difluorinated benzene (B151609) ring, H-5 and H-8, exhibit complex splitting patterns due to coupling with adjacent fluorine atoms (³JH-F) and with each other (⁴JH-H). For instance, in a related compound, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, the aromatic protons on the difluoro-substituted ring appear as distinct doublet of doublets. mdpi.com The proton at position 5 (C⁵H) typically resonates further downfield than the proton at position 8 (C⁸H) due to the electronic effects of the fused pyrimidine (B1678525) ring. mdpi.com The signal for the proton at C-4 and the amine protons (-NH₂) will also be present, with their chemical shifts influenced by the specific derivative and solvent used.

Table 1: Representative ¹H NMR Data for a 6,7-Difluoro Aromatic System Data from Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, a related heterocyclic system. mdpi.com

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
C⁵H7.92dd³JH-F = 10.2, ⁴JH-F = 9.0
C⁸H7.57dd³JH-F = 11.0, ⁴JH-F = 7.3

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. A key feature in the ¹³C NMR spectra of this compound derivatives is the presence of carbon-fluorine coupling. The signals for the carbon atoms directly bonded to fluorine (C-6 and C-7) appear as doublets with large one-bond coupling constants (¹JC-F). Carbons that are two or more bonds away from a fluorine atom will also show smaller couplings (²JC-F, ³JC-F, etc.), which are crucial for unambiguous signal assignment. mdpi.com

The values of these direct carbon-fluorine spin-spin coupling constants are typically in the range of 245–258 Hz, while two-bond couplings are considerably smaller. mdpi.com The chemical shifts of C-6 and C-7 are significantly influenced by the high electronegativity of the attached fluorine atoms. Other characteristic signals include those for the amine-bearing carbon (C-2) and the quaternary carbons of the fused ring system.

Table 2: Representative ¹³C NMR Data for a 6,7-Difluoro Aromatic System Illustrative data showing typical carbon-fluorine coupling constants. mdpi.com

CarbonCoupling TypeCoupling Constant (J, Hz)
C-F¹JC-F245.5 – 257.5
C-C-F²JC-F15.2 – 21.4

¹⁹F NMR for Fluorine Atom Probing

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to directly probe the fluorine atoms within a molecule. For this compound derivatives, the ¹⁹F NMR spectrum is expected to show two distinct signals corresponding to the two non-equivalent fluorine atoms at the C-6 and C-7 positions. mdpi.com

The chemical shifts of these signals provide information about the local electronic environment of each fluorine atom. Furthermore, these signals will be split into doublets due to coupling with the adjacent aromatic protons (H-5 and H-8, respectively). The magnitude of these coupling constants helps to confirm the substitution pattern on the aromatic ring. The analysis of ¹⁹F NMR spectra is a direct and powerful method for confirming the presence and specific location of fluorine atoms in the quinazoline structure. mdpi.commdpi.comrsc.org

Table 3: Representative ¹⁹F NMR Data for a 6,7-Difluoro Aromatic System Data from Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. mdpi.com

Fluorine AtomChemical Shift (δ, ppm)
C⁶F-137.06
C⁷F-127.02

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a critical analytical technique used to determine the molecular weight and confirm the elemental composition of a compound. For derivatives of this compound, high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion (M⁺), which can be used to definitively confirm the molecular formula. mdpi.com The presence of the molecular ion peak in the mass spectrum serves as direct evidence of the compound's formation and stability under the ionization conditions used. mdpi.comresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous proof of the molecular structure, including the connectivity of atoms and the stereochemistry. researchgate.net For quinazoline derivatives, X-ray diffraction analysis confirms the planar nature of the fused heterocyclic ring system and determines the spatial orientation of any substituents. researchgate.netnih.gov

Analysis of Bond Lengths, Bond Angles, and Planarity

Crystallographic data yields precise measurements of bond lengths and bond angles, which can be compared to standard values to understand the electronic structure and potential strain within the molecule. researchgate.net In quinazoline systems, the bond distances within the heterocyclic rings indicate a degree of electron delocalization. mdpi.com

Table 4: Representative Crystallographic Data for a Fused Heterocyclic System Illustrative data from a related triazolotriazine derivative showing typical bond lengths. mdpi.com

BondBond Length (Å)
N1-C11.345
N2-C11.321
N3-C21.378
C1-N51.372

Intermolecular Interactions in Crystalline States (e.g., π-π Stacking)

In the crystal structure of 6-aminoquinazolin-4(3H)-one, a notable feature is the formation of hydrogen-bonded dimers through N—H⋯O interactions. nih.gov These dimers are further interconnected by weaker intermolecular C—H⋯N and C—H⋯O hydrogen bonds. nih.gov Specifically, N—H⋯N and C—H⋯O interactions serve to link these dimeric units, extending the structure into a comprehensive three-dimensional network. nih.gov

The presence of fluorine atoms, as in the case of this compound, is anticipated to modulate these intermolecular forces. Fluorine's high electronegativity can influence the hydrogen bonding capabilities of the molecule and may also affect the nature of the π-π stacking, potentially leading to altered packing arrangements compared to non-fluorinated analogues.

The following table summarizes key parameters related to the intermolecular interactions observed in the crystal structure of the representative compound, 6-aminoquinazolin-4(3H)-one.

Interaction TypeDonor-Acceptor AtomsDistance (Å)Geometry
Hydrogen BondN—H⋯O-Forms dimers
Hydrogen BondN—H⋯N-Links dimers into a 3D network
Hydrogen BondC—H⋯O-Contributes to the 3D network
π-π StackingCentroid-Centroid3.4113(16) - 3.9080(18)Stabilizes crystal structure

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to predict molecular properties by calculating the electron density. researchgate.net For quinazoline (B50416) derivatives, DFT is instrumental in understanding their geometry, stability, and reactivity. nih.gov While specific DFT studies focusing exclusively on 6,7-Difluoroquinazolin-2-amine are not extensively detailed in the public literature, research on analogous quinazoline structures provides a framework for how its properties can be elucidated. Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

Electronic structure analysis via DFT provides fundamental insights into the geometry and electronic properties of a molecule. researchgate.net This involves optimizing the molecular geometry to find the most stable conformation (lowest energy state) and calculating various parameters. nih.gov For quinazoline derivatives, DFT has been used to determine optimized bond lengths, bond angles, and dihedral angles. researchgate.net These theoretical values are often validated by comparing them to experimental data from X-ray crystallography where available. researchgate.net

Analysis of the electronic properties also includes the generation of Molecular Electrostatic Potential (MEP) maps. MEP plots illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species. researchgate.netfrontiersin.org

Table 1: Example of DFT-Calculated Geometrical Parameters for a Quinazolinone Derivative (Note: This data is for an analogous compound, 3-(4-oxo-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)propanamide, and serves as an illustration of typical DFT outputs.) researchgate.net

ParameterBond Length (Å)ParameterBond Angle (°)
C1-N21.38N2-C1-N6123.5
N2-C31.31C1-N2-C3117.2
C3-C41.45N2-C3-C4124.1
C4-C51.40C3-C4-C5118.9
C5-N61.39C4-C5-N6121.7
C1-N61.37C1-N6-C5114.5

This table is interactive. Click on headers to sort.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgsapub.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. frontiersin.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For quinazoline derivatives, a small HOMO-LUMO gap can indicate potent bioactivity. researchgate.net These calculations help in understanding the charge transfer interactions within the molecule and its potential reactivity profile. frontiersin.org

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
3a-6.01-1.984.03
3b-6.23-2.313.92
3f-6.35-2.873.48
3i-5.99-2.453.54
3l-6.11-2.543.57

This table is interactive. Click on headers to sort.

DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. mdpi.com These calculated frequencies are often scaled by a factor to correct for anharmonicity and approximations in the computational method, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. researchgate.net This comparison helps in the assignment of vibrational modes to specific functional groups and bonds within the molecule, confirming its structure. mdpi.com

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed experimentally. researchgate.net Such theoretical predictions are valuable for interpreting experimental spectroscopic data and confirming the electronic structure of compounds like this compound. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a protein receptor) when they bind to each other to form a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target, predicting their binding affinity, and understanding the molecular basis of their interaction. nih.gov For quinazoline derivatives, which are known to interact with various biological targets like kinases, docking studies provide insights into their potential therapeutic applications. researchgate.netnih.gov

A primary output of molecular docking is the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). nih.gov This value estimates the strength of the interaction between the ligand and the protein target; a more negative value typically indicates a stronger and more stable interaction. nih.gov A molecule is generally considered to have significant biological activity if its binding energy is lower than -6 kcal/mol. nih.gov

In studies of various quinazoline derivatives, docking simulations have been used to predict their binding affinities against targets such as the Epidermal Growth Factor Receptor (EGFR) and Phosphodiesterase 7 (PDE7). researchgate.netnih.gov These predictions help to rank compounds and prioritize the most promising candidates for further experimental testing. researchgate.net

Table 3: Predicted Binding Affinities of Example Quinazoline Derivatives Against Various Protein Targets

Quinazoline DerivativeProtein Target (PDB ID)Predicted Binding Affinity (kcal/mol)Reference
Quinazolinone-Isoxazoline HybridAcrB subunit-8.21 nih.gov
Thioxoquinazoline Derivative 15PDE7A1-8.7 nih.gov
6,7-dimethoxy-quinazolineEGFRwt-7.5 researchgate.net
Tetrahydroquinazoline DerivativeDihydrofolate reductase (DHFR)-9.1 researchgate.net
Quinazolinone DerivativeHuman Neutrophil Elastase (HNE)-10.9 researchgate.net

This table is interactive. Click on headers to sort.

Beyond predicting binding strength, molecular docking provides a detailed, three-dimensional model of the ligand-protein complex. This model allows for the identification of specific amino acid residues within the protein's active site that interact with the ligand. nih.gov

The analysis of these interactions reveals the forces that stabilize the complex, which can include:

Hydrogen Bonds: Strong, directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. These are often critical for binding specificity. researchgate.net

Van der Waals Forces: Weak, short-range attractions between atoms.

π-π Stacking and π-Cation Interactions: Electrostatic interactions involving aromatic rings, which are common for planar heterocyclic systems like quinazoline. nih.gov

For example, docking studies on quinazoline derivatives targeting EGFR have shown crucial hydrogen bond interactions with the hinge region residue Met793 and polar interactions with Asp855. researchgate.net Other studies have identified interactions with residues like Lys745 and Cys797 as being vital for inhibition. nih.gov Understanding these specific interactions is fundamental for structure-activity relationship (SAR) studies and for designing new derivatives with improved potency and selectivity. nih.gov

Table 4: Examples of Key Residue Interactions for Quinazoline Derivatives with Protein Targets

Ligand ClassProtein TargetKey Interacting ResiduesInteraction TypesReference
Quinazolinone DerivativesNF-κBSer240, Lys241, Asn247, Asp271Hydrogen Bonding nih.gov
Quinazoline AnaloguesEGFR (1XKK)Met793, Asp855Hydrogen Bonding, Polar researchgate.net
Quinazoline DerivativesEGFR1M769, R790, D800Hydrogen Bonding, Hydrophobic nih.gov
Acid Hydrazide QuinazolinonesDNA GyraseGLU50, ASN46, GLY77Hydrogen Bonding researchgate.net
Thioxoquinazoline DerivativePDE7A1Gln413, Phe429Hydrogen Bonding, Hydrophobic nih.gov

This table is interactive. Click on headers to sort.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. These simulations can elucidate the conformational landscape of a molecule, revealing its preferred shapes and flexibility, which are crucial for its interaction with biological targets. Furthermore, MD simulations can model the dynamic process of a ligand binding to a receptor, providing detailed information about the binding pathways, the stability of the resulting complex, and the key intermolecular interactions.

A comprehensive search of scientific literature and chemical databases did not yield specific studies that have performed molecular dynamics simulations on this compound. While research on related quinazoline derivatives has utilized MD simulations to explore their binding modes with various protein targets, such as epidermal growth factor receptor (EGFR) tyrosine kinase, this specific difluoro-substituted compound has not been the subject of such published investigations. Therefore, no data is available to describe its conformational preferences or binding dynamics with specific biological targets.

In Silico ADME Prediction and Pharmacokinetic Profiling (Preclinical Context Only)

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction models are crucial in early-stage drug discovery for forecasting the pharmacokinetic properties of a compound. These computational models use the chemical structure of a molecule to estimate various parameters, including its potential for absorption in the gut, its distribution throughout the body, its metabolic fate, and its route of excretion. This profiling helps in identifying potential liabilities and optimizing molecular structures to achieve a more favorable pharmacokinetic profile.

Despite the availability of various computational tools and databases for ADME prediction, a specific preclinical in silico ADME and pharmacokinetic profile for this compound has not been reported in the public domain. While general ADME properties can be predicted for any chemical structure using commercially and academically available software, published research specifically detailing these predictions for this compound, including data tables of its predicted properties, is not available. Such an analysis would typically involve the calculation of various molecular descriptors and their input into established predictive models.

Below is a hypothetical table illustrating the types of parameters that would be evaluated in an in silico ADME prediction for this compound. It is important to note that the values in this table are not based on actual published data for this specific compound and are for illustrative purposes only.

Table 1: Illustrative In Silico ADME/Pharmacokinetic Parameters (Note: The following data is a representative example and not actual reported values for this compound)

PropertyPredicted ValueInterpretation
Absorption
Caco-2 Permeability-Prediction of intestinal absorption rate.
Human Intestinal Absorption-Percentage of the compound absorbed from the gut.
Distribution
Volume of Distribution (VDss)-The theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.
Plasma Protein Binding-The extent to which the compound binds to proteins in the blood.
Metabolism
Cytochrome P450 Inhibition-Potential to inhibit major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4).
Excretion
Total Clearance-The volume of plasma cleared of the drug per unit time.
Half-life (t½)-The time required for the concentration of the drug in the body to be reduced by half.

Without dedicated computational studies on this compound, a detailed and accurate discussion of its molecular dynamics and in silico pharmacokinetic profile remains speculative. Future research in this area would be necessary to provide the data required for a thorough computational assessment of this compound.

Mechanistic Investigations of Biological Interactions of 6,7 Difluoroquinazolin 2 Amine Derivatives

Kinase Enzyme Inhibition Mechanisms

Derivatives of 6,7-difluoroquinazoline, particularly those with a 4-anilino substitution, have been identified as potent inhibitors of several protein kinases. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of substrate proteins. The 6,7-difluoro substitution pattern on the quinazoline (B50416) ring has been shown to influence the potency and selectivity of these inhibitors. soton.ac.uk

Cyclin G Associated Kinase (GAK), a member of the numb-associated kinase (NAK) family, is a serine/threonine kinase involved in clathrin-mediated endocytosis and membrane trafficking. nih.govnih.gov Several 4-anilinoquinazoline (B1210976) derivatives have been shown to be potent inhibitors of GAK. nih.gov The 4-anilinoquinoline and 4-anilinoquinazoline ring systems are common scaffolds in kinase drug discovery, and while initially designed for targets like EGFR, they often exhibit potent activity against collateral targets, including GAK. soton.ac.uk

For instance, a 6,7-difluoro-4-anilinoquinazoline derivative has been studied for its interaction with GAK. The difluoro substitution at the 6 and 7 positions of the quinazoline ring is a key feature that can modulate the binding affinity for the kinase. soton.ac.uk The erlotinib (B232) quinoline (B57606), a related compound, showed reduced GAK activity compared to erlotinib, highlighting the importance of the substitution pattern at the 6 and 7 positions for GAK inhibition. soton.ac.uk

STE20-like Serine/Threonine-Protein Kinase (SLK) is another kinase that has been identified as a target for 4-anilinoquinazoline derivatives. nih.gov Similar to GAK, the inhibition of SLK by these compounds is influenced by the substitution pattern on the quinazoline and anilino moieties. soton.ac.uk Research has shown that while GAK binding can be consistently high with certain substitutions, the affinity for SLK can be more variable, suggesting that subtle structural changes can be used to modulate selectivity between these kinases. soton.ac.uk For some 4-anilinoquinoline derivatives, which share the anilino-heterocycle motif, meta-substitution on the aniline (B41778) head group has been shown to increase selectivity for SLK and STK10 over GAK. soton.ac.uk

Serine/Threonine-Protein Kinase 10 (STK10), also known as LOK, is a third kinase that is often inhibited by 4-anilinoquinazoline and 4-anilinoquinoline scaffolds. nih.gov The activity of these compounds against STK10 is often considered alongside their activity against SLK, as these two kinases can show similar responses to this class of inhibitors. soton.ac.uk The design of selective inhibitors often involves balancing the potency against the primary target while minimizing off-target effects on kinases like STK10. The structural features that govern the interaction with STK10 are similar to those for GAK and SLK, revolving around the interactions within the ATP-binding pocket. soton.ac.uk

The Epidermal Growth Factor Receptor (EGFR) is a well-established target for many cancer therapies, and 4-anilinoquinazoline derivatives are a prominent class of EGFR inhibitors. nih.govresearchgate.netrsc.org The 4-anilino moiety is crucial for high-affinity binding to the ATP-binding pocket of the EGFR kinase domain. nih.gov The 6,7-disubstitution on the quinazoline ring, including the 6,7-difluoro pattern, plays a significant role in modulating the inhibitory activity. nih.gov

For example, gefitinib (B1684475) and erlotinib, which are 4-anilinoquinazoline-based EGFR inhibitors, also show potent inhibition of GAK. soton.ac.uk The 4-anilinoquinazoline scaffold in these drugs binds to the hinge region of the kinase domain, a common feature of type I kinase inhibitors. mdpi.com The nature of the substituents at the 6 and 7 positions can influence solubility and interactions with the solvent-exposed region of the ATP-binding site. nih.gov

Compound ClassTarget KinaseKey Structural FeaturesObserved Activity
4-Anilinoquinazoline DerivativesGAK6,7-Difluoro substitutionPotent inhibition, with substitution pattern influencing activity. soton.ac.uk
4-Anilinoquinazoline DerivativesSLKVaried substitutions on quinazoline and aniline ringsActivity is variable, allowing for selectivity modulation. soton.ac.uk
4-Anilinoquinazoline DerivativesSTK10Varied substitutions on quinazoline and aniline ringsOften co-inhibited with SLK. soton.ac.uknih.gov
4-Anilinoquinazoline DerivativesEGFR4-Anilino group and 6,7-disubstitutionPotent inhibition, with the scaffold being a classic EGFR inhibitor template. nih.govresearchgate.net

The development of selective kinase inhibitors is a significant challenge in drug discovery due to the high degree of conservation in the ATP-binding sites across the human kinome. Structure-based drug design and the analysis of structure-activity relationships (SAR) are crucial for modulating the selectivity of inhibitors like the 4-anilinoquinazoline derivatives. mdpi.com

For the 4-anilinoquin(az)oline scaffold, it has been observed that the quinazoline core can be a weaker binder of GAK compared to the quinoline core with certain aniline substitutions, offering a strategy to decrease GAK binding while potentially maintaining potency for other kinases like SLK and STK10. soton.ac.uk Furthermore, modifications to the 4-anilino group can drastically alter the selectivity profile. For instance, removing methoxy (B1213986) groups from a trimethoxyanilino substituent on a 4-anilinoquinoline led to a significant drop in GAK potency. nih.gov These findings underscore the importance of subtle chemical modifications in achieving the desired kinase selectivity profile.

Other Biological Target Modulation (In Vitro/Preclinical In Vivo Studies)

Derivatives of 6,7-difluoroquinazolin-2-amine have been the subject of various preclinical studies to elucidate their interactions with other biological targets and their impact on cellular processes. These investigations have revealed potential therapeutic applications beyond their primary intended uses, particularly in oncology and infectious diseases.

Casein Kinase 2 (CK2) is a serine/threonine protein kinase that is involved in a myriad of cellular processes, including cell growth, proliferation, and apoptosis. Its aberrant activity has been linked to various diseases, particularly cancer, making it a viable target for therapeutic intervention. While direct studies on this compound itself are limited, research into structurally related quinazoline and pyrimidine (B1678525) derivatives has highlighted their potential as CK2 inhibitors.

The core quinazoline scaffold is recognized as a privileged structure in medicinal chemistry for kinase inhibition. For instance, a pyrazoloquinazoline tricyclic system has been identified as a novel scaffold for designing new CK2 inhibitors through virtual screening approaches. benthamdirect.com This suggests that the quinazoline framework is a suitable backbone for interacting with the ATP-binding site of CK2. Furthermore, patent applications have described amino-pyrimidine derivatives as modulators of CK2, indicating that related heterocyclic systems can be engineered to target this kinase.

The interaction of these derivatives with CK2 is generally ATP-competitive. The planar nature of the quinazoline ring allows it to fit into the ATP-binding pocket of the kinase, while substitutions at various positions on the ring can enhance binding affinity and selectivity. The fluorine atoms at the 6 and 7 positions of the quinazoline ring can potentially form favorable interactions with amino acid residues within the active site of CK2, thereby contributing to the inhibitory activity.

Table 1: Investigated Quinazoline-Related Scaffolds for CK2 Inhibition
ScaffoldKey FindingsPotential Interaction Mechanism
PyrazoloquinazolineIdentified as a novel scaffold for CK2 inhibitors through virtual screening. benthamdirect.comATP-competitive inhibition.
Amino-pyrimidineDescribed as modulators of CK2 in patent literature.Modulation of kinase activity.

A significant body of research has demonstrated the ability of quinazoline derivatives to modulate critical cellular processes such as the cell cycle and apoptosis, which are fundamental to cancer progression. These compounds have been shown to induce cell cycle arrest at various phases and trigger programmed cell death in a variety of cancer cell lines.

One of the key mechanisms by which quinazoline derivatives exert their effects is through the induction of reactive oxygen species (ROS). An increase in intracellular ROS levels can lead to cellular stress and damage, which in turn can trigger cell cycle arrest and apoptosis. For example, a novel quinazoline derivative, 04NB-03, was found to induce G2/M phase cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a ROS-dependent manner. nih.gov

Furthermore, quinazoline derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By inhibiting CDKs, such as CDK2, these compounds can halt the progression of the cell cycle, preventing cancer cell proliferation. nih.gov The induction of apoptosis by quinazoline derivatives is often mediated through the modulation of key apoptotic proteins. Studies have shown that these compounds can upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins. nih.gov For instance, some quinazolinone derivatives have been shown to induce apoptosis in A549 cells. ekb.eg

Table 2: Effects of Quinazoline Derivatives on Cellular Processes
Derivative TypeEffect on Cell CycleEffect on ApoptosisCancer Cell LineReported Mechanism
Novel Quinazoline Derivative (04NB-03)G2/M Phase Arrest nih.govInduction nih.govHepatocellular Carcinoma nih.govROS-dependent nih.gov
Quinazolinone DerivativesS and G2/M Phase Arrest nih.govInduction ekb.egMelanoma (MDA-MB-435) nih.gov, A549 ekb.egCDK2 Inhibition nih.gov
Quinazoline SulfonamidesG1 Phase Arrest nih.govInduction nih.govMCF-7 nih.govModulation of apoptotic proteins nih.gov

Quinazoline and its derivatives have been recognized for their broad-spectrum antimicrobial properties, showing activity against various strains of bacteria and fungi. nih.govrphsonline.com The mechanisms underlying these antimicrobial effects are multifaceted and involve the inhibition of essential microbial cellular processes.

A primary mechanism of action for many quinazoline-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV. eco-vector.com These enzymes are essential for bacterial DNA replication, and their inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death. This mechanism is similar to that of fluoroquinolone antibiotics. nih.gov

Another proposed mechanism involves the disruption of the bacterial cell wall synthesis. Some quinazolinone derivatives have been suggested to interfere with the transpeptidase enzymes responsible for cross-linking the peptidoglycan layers of the bacterial cell wall, leading to a loss of structural integrity and cell lysis. eco-vector.com Additionally, the structural features of certain quinazoline derivatives, such as the presence of a naphthyl radical, can increase their hydrophobicity. This increased lipophilicity is believed to enhance their solubility in the bacterial cell membrane, allowing for better penetration and accumulation within the bacterial cell, thereby potentiating their antimicrobial effect. eco-vector.com

Table 3: Proposed Antimicrobial Mechanisms of Quinazoline Derivatives
MechanismTarget Enzyme/ProcessOutcome
Inhibition of DNA SynthesisDNA Gyrase and Topoisomerase IV eco-vector.comDisruption of DNA replication and cell death. eco-vector.com
Disruption of Cell Wall SynthesisTranspeptidase (Penicillin-Binding Protein) eco-vector.comInhibition of peptidoglycan cross-linking and cell lysis. eco-vector.com
Increased Membrane PermeabilityBacterial Cell Membrane eco-vector.comEnhanced uptake and accumulation of the drug. eco-vector.com

Structure Activity Relationship Sar Profiling and Optimization Strategies

Impact of Fluorine Substitution Pattern on Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The presence of fluorine atoms at the C6 and C7 positions of the quinazoline (B50416) ring in 6,7-Difluoroquinazolin-2-amine derivatives has a significant impact on their biological profile.

Research on quinazolin-4(3H)-one derivatives has shown that the presence of a 6,7-difluoro substitution pattern is associated with notable antibacterial activity. In a study evaluating the antistaphylococcal effects of various 2-(amino)quinazolin-4(3H)-ones, the compound bearing 6,7-difluoro groups demonstrated significantly better antibacterial activity against certain bacterial strains compared to unsubstituted or differently substituted analogs. Specifically, compounds with 6,7-difluoro groups showed marked potency against methicillin-resistant Staphylococcus aureus (MRSA) strain JE2. mdpi.com

The lipophilicity and electronic properties conferred by the two fluorine atoms can influence how the molecule interacts with the binding pocket of a target protein. Fluorine's high electronegativity can lead to favorable electrostatic interactions and can also alter the pKa of nearby functional groups, which may be crucial for binding. Furthermore, the metabolic stability of the benzene (B151609) portion of the quinazoline ring is often enhanced by fluorine substitution, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.

Role of the Amine Moiety (Position 2) in Ligand-Target Interactions

The amine group at the C2 position of the quinazoline core is a critical determinant of the molecule's biological activity, primarily through its ability to form key hydrogen bonds with target proteins. Structure-activity relationship (SAR) studies on various quinazoline-based inhibitors have consistently highlighted the importance of this moiety for potent inhibition.

In the context of kinase inhibition, the 2-amino group often acts as a crucial hydrogen bond donor, interacting with specific amino acid residues in the ATP-binding pocket of the enzyme. For instance, in the development of lymphocyte-specific kinase (Lck) inhibitors, the aminoquinazoline scaffold was identified as a potent starting point. nih.gov The optimization of substituents on this core, while maintaining the essential 2-amino group, led to the discovery of potent and orally bioavailable anti-inflammatory agents. nih.gov

The nature of the substituent on the 2-amino group can also dictate the selectivity of the compound for different kinases or other targets. SAR studies have revealed that modifications at this position can significantly alter the selectivity profile of the inhibitor. This allows for the design of compounds that can selectively target a specific protein, thereby reducing off-target effects. The ability of the 2-amino group to engage in specific hydrogen-bonding interactions is a key factor in achieving this selectivity.

Influence of Substitutions on the Quinazoline Ring (e.g., at C7, N3)

Substitutions at other positions on the quinazoline ring, such as C7 and N3, provide additional avenues for modulating the pharmacological properties of this compound derivatives. These modifications can impact potency, selectivity, and pharmacokinetic properties.

Substitutions at C7:

The C7 position is often solvent-exposed in many kinase binding sites, making it an ideal point for introducing larger substituents to improve properties like solubility and cell permeability without negatively impacting binding affinity. However, SAR studies on antibacterial quinazolin-4(3H)-ones revealed that certain substitutions at C7 can be detrimental to activity. For example, a morpholine or a methoxy (B1213986) group at the C7 position led to a complete loss of antibacterial activity. mdpi.com

Substitutions at N3:

The N3 position of the quinazoline ring is another key site for modification. In a series of 6-bromoquinazolinone derivatives, substitution at the N3 position with benzyl moieties was found to be crucial for their antiviral activity against Varicella-Zoster Virus (VZV) and Human Cytomegalovirus (HCMV). In contrast, derivatives with small alkyl groups or a hydrogen atom at N3 were inactive. This highlights the importance of the steric and electronic properties of the N3 substituent for specific biological activities.

The following table summarizes the influence of various substitutions on the biological activity of quinazoline derivatives based on available research findings.

PositionSubstituentBiological ActivityReference
C7 MorpholineAbolished antibacterial activity mdpi.com
C7 MethoxyAbolished antibacterial activity mdpi.com
N3 BenzylEffective against VZV and HCMV
N3 Methyl/EthylInactive against tested viruses

Development of Structure-Based Design Principles

The development of potent and selective inhibitors based on the this compound scaffold often relies on structure-based drug design (SBDD). This approach utilizes the three-dimensional structural information of the target protein to guide the design of new molecules with improved binding affinity and selectivity.

A key principle in the SBDD of quinazoline-based inhibitors is the exploitation of specific interactions within the target's binding site. For kinase inhibitors, this typically involves designing molecules that can form hydrogen bonds with the hinge region of the ATP-binding pocket. The 2-amino group of the quinazoline core is often pivotal in this interaction.

Furthermore, SBDD allows for the rational design of substituents on the quinazoline ring to occupy specific sub-pockets within the binding site. By analyzing the crystal structure of a target protein in complex with a ligand, medicinal chemists can identify opportunities to introduce functional groups that can form additional favorable interactions, such as hydrophobic interactions or further hydrogen bonds. This approach has been successfully used to develop highly potent and selective inhibitors for a variety of protein targets. The structural insights gained from these studies help in establishing clear SAR principles, which can then be applied to the optimization of lead compounds like those derived from this compound.

Emerging Research Applications of 6,7 Difluoroquinazolin 2 Amine Scaffolds

Chemical Probes for Biological Research

Chemical probes are indispensable small-molecule tools for dissecting protein function and validating therapeutic targets in complex biological systems. The quinazoline (B50416) scaffold is a common feature in many kinase inhibitors, and strategic modifications of this core are used to develop potent and selective probes. The 6,7-difluoro substitution pattern, in particular, is explored for its ability to fine-tune selectivity and cellular activity.

Research into quinazoline-based scaffolds has shown that substitutions at the 6- and 7-positions can dramatically alter potency and selectivity for specific enzyme targets, such as Receptor-Interacting Protein Kinases (RIPK). nih.gov While not exclusively focused on the 2-amino derivative, this highlights the importance of the 6,7-disubstituted quinazoline core in creating targeted probes. The fluorine atoms can influence binding interactions within the ATP-binding pocket of kinases and improve properties like membrane permeability, which is crucial for probes intended for live-cell imaging or cellular pathway analysis. nih.gov The development of such probes allows researchers to investigate the roles of specific kinases in inflammatory diseases and cancers. nih.gov

Quinazoline-Based Probe Target Significance in Biological Research Potential Role of 6,7-Difluoro Substitution
Receptor-Interacting Protein Kinase 2 (RIPK2)Investigating inflammatory signaling pathways (e.g., NOD1/2-mediated pathways). nih.govEnhancing selectivity against other RIP kinases and improving cell-based potency. nih.gov
Receptor-Interacting Protein Kinase 3 (RIPK3)Studying necroptosis and its role in inflammatory diseases and cancer. nih.govTuning the scaffold for dual RIPK2/3 inhibition or selective RIPK3 targeting. nih.gov
Other Kinases (General)Dissecting a wide range of cellular processes, from proliferation to apoptosis.Improving pharmacokinetic properties and creating probes with novel selectivity profiles.

Scaffold for Novel Compound Libraries in Medicinal Chemistry

The 6,7-Difluoroquinazolin-2-amine moiety serves as a versatile starting point for the generation of diverse compound libraries aimed at discovering new therapeutic agents. Its "privileged" status means that derivatives often exhibit high affinity for various biological targets. The difluoro substitution is particularly valuable as it can enhance metabolic stability by blocking potential sites of oxidative metabolism and increase binding affinity through favorable electrostatic interactions.

Medicinal chemists utilize this scaffold to synthesize series of compounds with systematic variations. For instance, the 2-amino group provides a convenient handle for further functionalization, allowing for the attachment of various side chains and pharmacophores through reactions like amidation or reductive amination. Studies have focused on modifying the 6- and 7-positions of the quinazoline core to explore the structure-activity relationship (SAR) against targets like RIPK2 and RIPK3, leading to the identification of potent and selective inhibitors. nih.gov This systematic approach allows for the rapid exploration of chemical space to identify lead compounds for various diseases, including inflammatory conditions and cancers. nih.gov

Derivative Class Synthetic Strategy Therapeutic Area of Interest Reference
Quinazoline-based RIPK2/3 InhibitorsModification at C6 and C7 positions with various functional groups.Inflammatory Diseases, Cancer nih.gov
2,4-Disubstituted QuinazolinesNucleophilic substitution of 2,4-dichloroquinazoline (B46505) intermediates.Anti-inflammatory derpharmachemica.com
TetrahydroquinazolinesCyclocondensation reactions involving α-aminoamidines.Antitubercular, Antidiabetic mdpi.com

Fluorescent Dye Development for Bioimaging

Fluorescent dyes are critical for visualizing biological structures and processes in real-time. The design of novel fluorophores often involves creating rigid, planar heterocyclic systems that can support extensive π-conjugation. The quinazoline nucleus, being an aromatic heterocyclic system, has been investigated as a potential core for new fluorescent dyes.

The introduction of fluorine atoms onto an aromatic scaffold can modulate the photophysical properties of a molecule. Fluorination can influence the electronic distribution within the π-system, potentially leading to shifts in the absorption and emission spectra, increases in fluorescence quantum yield, and enhanced photostability. While research specifically detailing this compound as a fluorophore is limited, studies on related quinazoline derivatives show their potential. For example, theoretical studies suggest that combining quinazoline and difluoroboron moieties could produce promising fluorescent dyes. researchgate.net The development of turn-on fluorescent probes from N4-phenylquinazoline-4,6-diamine scaffolds further underscores the utility of the quinazoline core in creating sensors for biological analytes. The inherent fluorescence of such scaffolds can be tailored for specific applications, such as detecting formaldehyde (B43269) in living cells.

Fluorophore Scaffold Excitation (nm) Emission (nm) Key Feature
Qui-Cl-OCH3-BF2 (Theoretical)~450~550Combination of quinazoline and difluoroboron moieties for improved properties. researchgate.net
N4-phenylquinazoline-4,6-diamine--"Turn-on" fluorescence characteristics sensitive to electronic density.
Styrylpyridinium DyesVariableVariable (>600)Large Stokes' shifts, useful for reducing signal overlap in bioimaging. nih.gov

Intermediates in Advanced Synthetic Chemistry

Beyond its direct biological applications, this compound and related structures are valuable intermediates for constructing more complex molecules. The reactivity of the quinazoline ring system, combined with the directing effects of the amine and fluorine substituents, allows it to serve as a versatile building block in organic synthesis.

For example, related difluorinated aromatic compounds are key precursors in the synthesis of fluoroquinolone antibiotics. mdpi.com A convenient synthesis of a novel fluoroquinolone precursor, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, was developed starting from 3,4-difluorophenyl isothiocyanate, demonstrating the utility of the 6,7-difluoro substitution pattern in building complex heterocyclic systems. mdpi.com Similarly, 6,7-dimethoxy quinazoline derivatives serve as intermediates for various anti-inflammatory agents through nucleophilic substitution reactions. derpharmachemica.com The 2-amino group on the this compound scaffold can be readily transformed or used to direct further reactions, making it a strategic starting material for synthesizing novel heterocyclic compounds with potential pharmaceutical value.

Intermediate Reaction Type Product Class Significance
3,4-Difluorophenyl isothiocyanateCyclization/SubstitutionFluoroquinolone PrecursorsBuilding blocks for important antibacterial agents. mdpi.com
2,4-Dichloro-6,7-dimethoxy quinazolineNucleophilic Aromatic SubstitutionAryl Amino QuinazolinesSynthesis of compounds with anti-inflammatory activity. derpharmachemica.com
DiarylidencyclohexanonesCyclocondensationTetrahydroquinazolinesAccess to diverse heterocyclic scaffolds for drug discovery. mdpi.com

Analytical Methodologies for Research Purity and Quantification

Chromatographic Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity and quantifying 6,7-Difluoroquinazolin-2-amine. The method's versatility allows for the separation of the main compound from starting materials, by-products, and degradation products.

A typical HPLC method for a quinazoline (B50416) derivative would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the effective separation of compounds with varying polarities.

Detection is commonly achieved using a UV detector, as the quinazoline ring system is chromophoric. The selection of the detection wavelength is critical and is typically set at the maximum absorbance of the analyte to ensure high sensitivity. For this compound, a wavelength scan would be performed to determine the optimal detection wavelength. The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area is proportional to its concentration, allowing for quantification against a reference standard.

ParameterTypical ConditionPurpose
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity
Mobile Phase A 0.1% Formic Acid in WaterAqueous component, controls pH
Mobile Phase B Acetonitrile or MethanolOrganic modifier, elutes compounds
Gradient e.g., 5% to 95% B over 20 minutesTo separate compounds with a wide range of polarities
Flow Rate 1.0 mL/minConsistent and reproducible elution
Detection UV at λmax (e.g., ~254 nm or determined λmax)Quantifies the analyte
Injection Volume 10 µLPrecise introduction of the sample
Column Temperature 25-30 °CEnsures reproducible retention times

Advanced Purity Assessment Methods

Beyond standard chromatographic techniques, a suite of advanced analytical methods is essential for the comprehensive purity assessment and structural elucidation of this compound.

Mass Spectrometry (MS): Coupled with a chromatographic inlet (e.g., LC-MS), mass spectrometry provides crucial information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. Fragmentation patterns observed in the MS/MS spectra can further help in structural confirmation by identifying characteristic fragments of the quinazoline core and its substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable for the structural elucidation of this compound.

¹H NMR provides information on the number and environment of protons in the molecule.

¹³C NMR details the carbon framework.

¹⁹F NMR is particularly important for this compound, as it directly observes the fluorine atoms, and the coupling patterns can confirm their positions on the quinazoline ring.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values are compared with the theoretical values calculated from the molecular formula of this compound to provide a fundamental check of its purity and elemental composition.

TechniqueInformation Provided
Mass Spectrometry (MS) Molecular weight, fragmentation patterns
High-Resolution MS (HRMS) Accurate mass and elemental composition
¹H NMR Proton environment and count
¹³C NMR Carbon skeleton structure
¹⁹F NMR Fluorine environment and position
Elemental Analysis Percentage of C, H, N

The combination of these chromatographic and advanced analytical methods provides a robust and comprehensive strategy for establishing the identity, purity, and quantity of this compound in research and development settings.

Q & A

Q. What are the common synthetic routes for preparing 6,7-Difluoroquinazolin-2-amine, and how can reaction completion be monitored?

A typical method involves nucleophilic substitution of a halogenated quinazoline precursor with an amine. For example, 4-chloro-6,7-dimethoxyquinazoline can react with fluorinated anilines in isopropanol with DIPEA as a base at 90°C, followed by purification via column chromatography (e.g., 0–15% EtOAc/heptane). Reaction progress is monitored using TLC, and final purity is confirmed by LCMS and NMR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm hydrogen and carbon environments (e.g., δ 4.01 ppm for methoxy groups in similar quinazolines) .
  • LCMS : For molecular ion verification (e.g., [M+1]+ = 378.1 in related compounds) .
  • Elemental Analysis : To validate purity and stoichiometry.

Q. What are the primary biological targets or applications of this compound in academic research?

Fluorinated quinazolines are often studied as kinase inhibitors or antimicrobial agents due to their ability to disrupt ATP-binding pockets or interact with bacterial enzymes. For example, structurally similar compounds exhibit activity against tyrosine kinases or microbial pathogens .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of fluorination in quinazoline derivatives?

Fluorine positioning (6,7- vs. other positions) impacts electronic and steric properties. Computational modeling (e.g., DFT) can predict reactivity trends, while experimental validation via 19F NMR or X-ray crystallography clarifies substitution patterns. Adjusting reaction temperature and solvent polarity (e.g., DMF vs. THF) may enhance selectivity .

Q. How should contradictory biological activity data for this compound across studies be resolved?

Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Recommended approaches:

  • Orthogonal Assays : Validate results using enzymatic vs. cell-based assays.
  • Purity Reassessment : Employ HPLC-MS to rule out degradation products .
  • SAR Studies : Systematically modify substituents to isolate pharmacophoric groups .

Q. What analytical challenges arise in detecting trace impurities in this compound, and how can they be mitigated?

Fluorinated byproducts (e.g., di- or tri-fluorinated isomers) may co-elute during chromatography. Solutions include:

  • HPLC with Fluorescence Detection : Utilize amine-reactive probes (e.g., fluorescamine) for enhanced sensitivity .
  • 2D NMR : Resolve overlapping signals in complex mixtures .

Q. What strategies are effective for designing this compound derivatives with improved pharmacokinetic properties?

  • Prodrug Modifications : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
  • Metabolic Stability Screening : Use liver microsome assays to identify vulnerable sites for deuteration or fluorination .

Q. How can thermal stability and degradation pathways of this compound be systematically analyzed?

  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures.
  • Accelerated Stability Studies : Expose the compound to elevated humidity/temperature and monitor degradation via LCMS .

Methodological Guidance

Q. What experimental parameters most significantly impact the yield of this compound synthesis?

Critical factors include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may increase side products.
  • Base Strength : DIPEA or NaH improves deprotonation efficiency .
  • Temperature Gradients : Stepwise heating (e.g., 0°C → 90°C) minimizes exothermic side reactions.

Q. How can researchers validate the interaction of this compound with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics in real-time.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Crystallography : Resolve binding modes in enzyme complexes .

Q. What computational tools are recommended for predicting the reactivity of fluorinated quinazolines?

  • Molecular Docking (AutoDock Vina) : Screen binding affinities against target proteins.
  • DFT Calculations (Gaussian) : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Difluoroquinazolin-2-amine
Reactant of Route 2
6,7-Difluoroquinazolin-2-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.